2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid
Description
The compound 2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid is a structurally complex molecule featuring three key moieties:
- A tert-butoxycarbonyl (BOC) protecting group [(2-methylpropan-2-yl)oxycarbonyl], commonly used to stabilize amines during synthetic processes.
- A 6-methylpyridin-2-yl aromatic ring, which introduces electronic and steric effects critical for intermolecular interactions.
- An acetic acid terminal group, enhancing solubility and enabling further functionalization via carboxylate chemistry.
This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the BOC group’s role in protecting reactive amines during multi-step reactions . Its pyridine core may also confer biological activity, as pyridine derivatives are prevalent in drug design (e.g., kinase inhibitors or antimicrobial agents).
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-9-6-5-7-10(14-9)15(8-11(16)17)12(18)19-13(2,3)4/h5-7H,8H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRYQGXLOFXZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N(CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid, with a molecular formula of C13H18N2O4 and a molecular weight of approximately 378.4 g/mol, is an organic compound that exhibits significant biological activity due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound is characterized by:
- Amino Acid Backbone : The presence of an amino group and a carboxylic acid group allows for interactions with various biological molecules.
- Functional Groups : The 2-methylpropan-2-yl oxycarbonyl and 6-methylpyridin-2-yl groups enhance its reactivity and binding potential to biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor functions. The interaction with biomolecules can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can bind to receptors, potentially altering signaling pathways involved in various physiological processes.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological activities, including:
- Anti-inflammatory Activity : Studies have shown that derivatives similar to this compound can significantly reduce inflammation in animal models.
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Analgesic Effects : The acetic acid-induced writhing test demonstrated that related compounds exhibit substantial analgesic effects.
Treatment Dose (mg/kg) Early Phase % Inhibition Late Phase % Inhibition Morphine 5 83.07 92.94 Ethyl acetate 300 74.35 88.38 - Antipyretic Activity : The compound has shown potential in reducing fever in experimental models, highlighting its therapeutic versatility.
Study on Analgesic Potential
In a study conducted on albino mice, the analgesic potential of ethyl acetate fractions derived from plants was evaluated using the acetic acid writhing test. Mice treated with varying doses of the fractions exhibited significant reductions in writhing, indicating potent analgesic properties.
Anti-inflammatory Assessment
Another study focused on evaluating the anti-inflammatory activity of various fractions from medicinal plants, including those structurally similar to our compound. The chloroform fraction exhibited notable anti-inflammatory effects, suggesting that compounds like this compound could be effective in treating inflammatory conditions.
Comparison with Similar Compounds
Key Observations :
- Heterocycle Core: The target compound’s pyridine ring is substituted with a methyl group at position 4.
- Functional Groups: The BOC group in the target compound enhances stability during synthesis compared to unprotected amines in analogs like Ethyl 2-(6-methylpyridin-2-yl)acetate .
- Linkage Type : The acetic acid group in the target compound allows for ionic interactions, whereas thioether or ester linkages (e.g., Compound 1) modulate solubility and metabolic stability .
Physicochemical and Pharmacokinetic Properties
- Solubility : The acetic acid group in the target compound improves aqueous solubility compared to esterified analogs (e.g., Ethyl 2-(6-methylpyridin-2-yl)acetate) .
- Halogenated analogs () exhibit even higher lipophilicity, which may impact bioavailability .
- Metabolic Stability : Thioether linkages (Compound 1) may confer resistance to enzymatic hydrolysis compared to ester or amide bonds .
Research Implications
The structural versatility of pyridine and pyrimidine derivatives underscores their utility in drug discovery. The target compound’s BOC group and acetic acid moiety make it a promising candidate for further derivatization, while halogenated analogs () may serve as leads for antimicrobial or anticancer agents.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid?
The synthesis typically involves sequential protection, coupling, and deprotection steps. A plausible route includes:
Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino group of 6-methylpyridin-2-amine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Coupling : React the Boc-protected amine with bromoacetic acid or its activated ester (e.g., N-hydroxysuccinimide ester) to form the acetamide linkage.
Ester Hydrolysis : If starting from an ester derivative (e.g., ethyl or methyl ester), hydrolyze under acidic or basic conditions to yield the free acetic acid moiety.
Key Reference : A similar Boc deprotection step using HCl/dioxane is described in EP 4 374 877 A2 for related pyridinyl acetates .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm the Boc group (δ ~1.3 ppm for tert-butyl protons) and pyridinyl ring protons (δ ~6.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns. For example, a related pyridinyl acetate derivative showed [M+H]+ at m/z 258.0 .
- X-ray Crystallography : Resolve stereochemical ambiguities; SHELX programs are widely used for small-molecule refinement .
Advanced: How can researchers troubleshoot discrepancies in NMR data during synthesis?
Discrepancies may arise from:
- Solvent or pH Effects : Ensure consistent deuterated solvents and pH conditions. For example, DMSO-d6 in caused specific peak shifts .
- Tautomerism : The pyridinyl ring’s electronic environment may lead to tautomeric forms, altering chemical shifts.
- Impurities : Use preparative HPLC or column chromatography to isolate the target compound and re-analyze.
Advanced: Design a protocol to assess Boc group stability under varying reaction conditions.
Temperature/ pH Stability :
- Expose the compound to acidic (e.g., HCl/dioxane), basic (NaOH/THF), or neutral conditions at 25–60°C.
- Monitor Boc cleavage via TLC or HPLC at timed intervals.
Kinetic Analysis : Quantify residual Boc-protected compound using LC-MS.
Reference : HCl/dioxane efficiently removes Boc groups in 1 hour at room temperature .
Basic: What are the primary research applications of this compound?
- Medicinal Chemistry : Serves as a building block for protease inhibitors or kinase-targeting drugs due to its pyridinyl and amino acid motifs.
- Peptide Mimetics : The Boc-protected amino acid structure enables incorporation into peptide backbones for conformational studies.
Reference : Similar compounds are used in enzyme-substrate interaction studies .
Advanced: How can reaction yields be optimized when by-products dominate synthesis?
- Stoichiometric Adjustments : Ensure excess of the coupling reagent (e.g., EDC/HOBt) to drive the reaction to completion .
- Purification : Use gradient elution in flash chromatography or preparative HPLC to separate by-products.
- Catalysis : Explore palladium or copper catalysts for C–N bond formation in pyridinyl derivatives .
Advanced: How to determine the enantiomeric purity of chiral derivatives of this compound?
- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose or cellulose derivatives).
- Circular Dichroism (CD) : Analyze optical activity if the compound has stereocenters.
- X-ray Analysis : Resolve absolute configuration for crystalline samples .
Basic: What are the stability considerations for long-term storage?
- Temperature : Store at –20°C in anhydrous conditions to prevent Boc group hydrolysis.
- Light Sensitivity : Protect from UV exposure to avoid pyridinyl ring degradation.
Reference : Stability data for structurally related esters recommend desiccated storage .
Advanced: How to validate the absence of residual solvents or catalysts post-synthesis?
- GC-MS : Quantify volatile residues (e.g., dioxane, THF).
- ICP-OES : Detect metal catalysts (e.g., Pd, Cu) at ppm levels.
- NMR : Identify non-volatile impurities via integration of unexpected peaks .
Advanced: What computational methods support the rational design of derivatives?
- Density Functional Theory (DFT) : Predict electronic properties and reactivity of the pyridinyl-acetic acid scaffold.
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis.
- QSAR Modeling : Correlate structural features (e.g., substituents on the pyridinyl ring) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
